molecular formula C22H22FN5O B2833901 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946348-59-0

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

Cat. No. B2833901
CAS RN: 946348-59-0
M. Wt: 391.45
InChI Key: JQRMEWWKYDKWPQ-UHFFFAOYSA-N
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Description

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FMP or Fluorinated Mitoxantrone Pyridazinone. The purpose of

Mechanism of Action

The mechanism of action of FMP involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FMP binds to the DNA-topoisomerase II complex and stabilizes it, leading to the formation of DNA breaks and subsequent cell death.
Biochemical and Physiological Effects:
FMP has been shown to have a high affinity for plasma proteins, which can affect its distribution and elimination from the body. FMP is primarily metabolized by the liver and excreted through the urine. Additionally, FMP has been found to have potential cardiotoxicity, which may limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMP is its high potency against cancer cells, which makes it a promising candidate for further research. However, the low yield of the synthesis method and the potential cardiotoxicity of FMP may limit its use in lab experiments.

Future Directions

There are several future directions for research on FMP. One direction is to optimize the synthesis method to increase the yield and purity of FMP. Another direction is to investigate the potential use of FMP in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of FMP in animal models and clinical trials.

Synthesis Methods

The synthesis method for FMP involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form 4-(2-fluorobenzoyl)phenylhydrazine. This intermediate then undergoes reaction with 3-aminopyridazine in the presence of sodium hydride to produce FMP. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

FMP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMP has a higher cytotoxicity against cancer cells compared to normal cells. FMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, FMP has been found to have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c1-16-6-8-17(9-7-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRMEWWKYDKWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

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